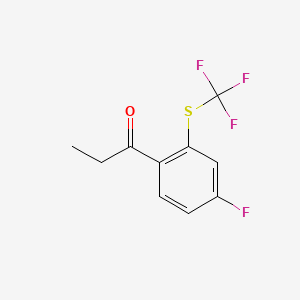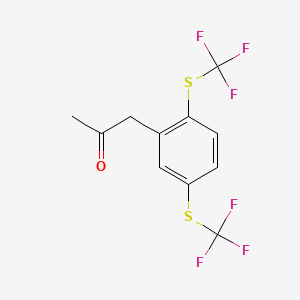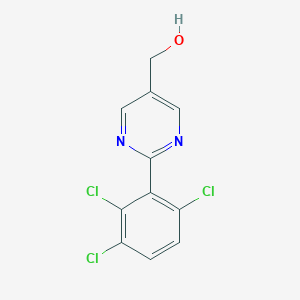
((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate: is a complex organic compound that features a benzoate core substituted with bromine and two tetrahydrofuran (THF) moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of bromine and the attachment of the tetrahydrofuran groups. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the benzoate core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
科学的研究の応用
Chemistry: In chemistry, ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, the compound may be studied for its pharmacological properties, including its ability to interact with specific enzymes or receptors. This can lead to the development of new drugs or therapeutic agents.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
((S)-Tetrahydrofuran-2-yl)methyl benzoate: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-5-methoxybenzoate: Does not contain the tetrahydrofuran groups, leading to distinct chemical and biological properties.
Tetrahydrofuran-2-yl methyl benzoate:
Uniqueness: The presence of both bromine and tetrahydrofuran groups in ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate makes it unique
特性
分子式 |
C17H21BrO5 |
|---|---|
分子量 |
385.2 g/mol |
IUPAC名 |
[(2S)-oxolan-2-yl]methyl 3-bromo-5-[[(2S)-oxolan-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C17H21BrO5/c18-13-7-12(17(19)23-11-15-4-2-6-21-15)8-16(9-13)22-10-14-3-1-5-20-14/h7-9,14-15H,1-6,10-11H2/t14-,15-/m0/s1 |
InChIキー |
JRXPSNISCTXGJG-GJZGRUSLSA-N |
異性体SMILES |
C1C[C@H](OC1)COC2=CC(=CC(=C2)C(=O)OC[C@@H]3CCCO3)Br |
正規SMILES |
C1CC(OC1)COC2=CC(=CC(=C2)C(=O)OCC3CCCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


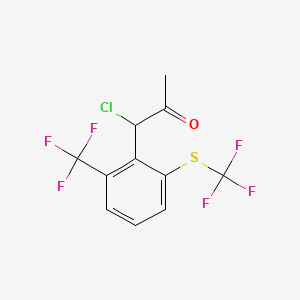
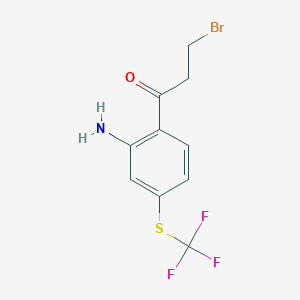
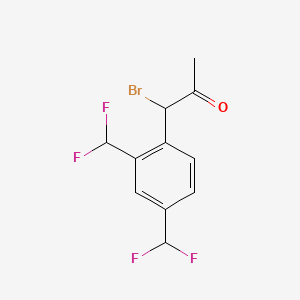


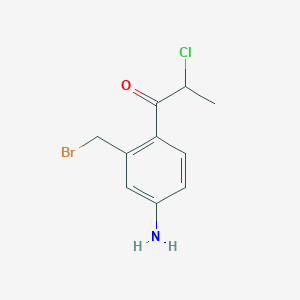

![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)

